![molecular formula C22H19FN2O4S B2644706 N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)-4-氟-2-甲基苯磺酰胺 CAS No. 922094-84-6](/img/structure/B2644706.png)

N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)-4-氟-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

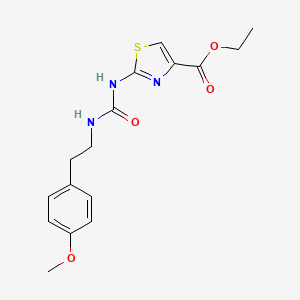

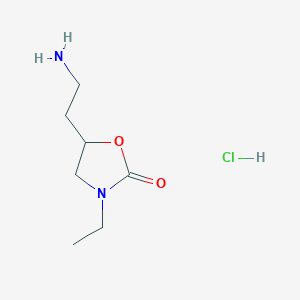

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H16F2N2O4S . It is related to the class of compounds known as dibenzo[b,f][1,4]oxazepines .

Molecular Structure Analysis

The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepine core with various substituents. The dibenzo[b,f][1,4]oxazepine core is a tricyclic structure that consists of two benzene rings fused to a seven-membered ring containing an oxygen atom .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.424 Da and a monoisotopic mass of 430.079895 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.

科学研究应用

成环级联使碳酸酐酶抑制成为可能

Sapegin 等人 (2018) 的一项研究重点介绍了该化学物质在有机合成中的用途,其中 4-氯-3-硝基苯磺酰胺与双亲电亲核苯酚反应生成一类新的 [1,4]恶杂环基伯磺酰胺。这些化合物对人类碳酸酐酶表现出强抑制作用,后者是治疗多种疾病的治疗靶点。这证明了该化学物质在促进环构建和充当酶抑制中的假体锌结合基团中的双重作用 Sapegin 等人,2018。

二苯并恶杂环衍生物中的合成灵活性

欧阳等人 (1999) 讨论了 2-取代二苯并[b,f]恶杂环-11(10H)-酮的固体支持合成,证明了该化学物质在实现高效组装和最终产物的高纯度中的作用。这项工作强调了它在合成具有显著化学多样性和潜在药理活性的文库中的重要性 欧阳等人,1999。

立体中心的对映选择性构建

李等人 (2019) 开发了一种涉及 3-氟氧吲哚和二苯并[b,f][1,4]恶杂环骨架的有机催化的不对称曼尼希反应,导致四取代 C‒F 立体中心的强对映选择性构建。这项工作展示了该支架在创建具有潜在药用价值的复杂分子中的应用,说明了它在有机合成中的多功能性 李等人,2019。

安全和危害

未来方向

The future directions for research on this compound could include elucidating its synthesis process, investigating its mechanism of action, and exploring its potential applications. Given its structural similarity to other dibenzo[b,f][1,4]oxazepines, it could be of interest in medicinal chemistry or pharmaceutical research .

属性

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-13-4-7-20-18(10-13)25(3)22(26)17-12-16(6-8-19(17)29-20)24-30(27,28)21-9-5-15(23)11-14(21)2/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWIGCABXZLBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)

![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)

![[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol](/img/structure/B2644635.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)